Enhanced In Vitro Splicing Inhibition Potency Over Parent FR901464
Spliceostatin A demonstrates a 5-fold improvement in inhibiting in vitro pre-mRNA splicing compared to its parent compound, FR901464. This enhanced potency is critical for experimental systems requiring low-nanomolar target engagement with minimal DMSO carryover [1].
| Evidence Dimension | In vitro splicing inhibition (IC50) |
|---|---|
| Target Compound Data | ~0.01 µM |
| Comparator Or Baseline | FR901464: ~0.05 µM |
| Quantified Difference | Approximately 5-fold more potent |
| Conditions | In vitro splicing assay using HeLa cell nuclear extract |
Why This Matters
A 5-fold increase in potency allows researchers to use significantly less compound, reducing solvent-related artifacts and potential off-target effects in cell-based splicing assays.
- [1] Ghosh, A. K., & Chen, Z. H. (2021). Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors. Journal of Natural Products, 84(5), 1681–1706. View Source
